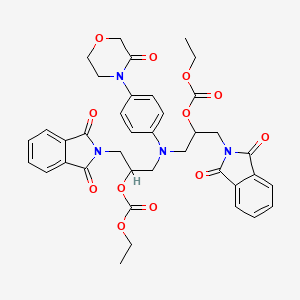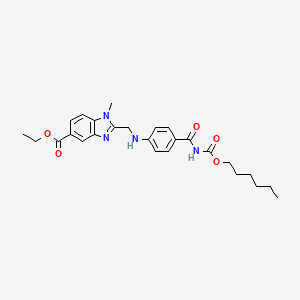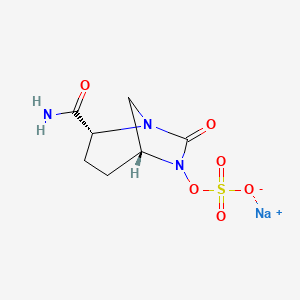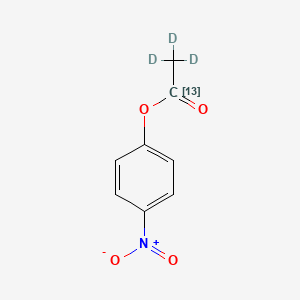![molecular formula C23H26BrNO2 B13432674 Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom, a benzyl group, and an ethyl ester functional group. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Bromine Atom: Bromination of the naphthalene ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spiro Ring Formation: The spiro ring is formed through a cyclization reaction involving a pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
科学的研究の応用
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro configuration play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- Ethyl 1’-benzyl-6-chloro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-fluoro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-iodo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
Uniqueness
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The spiro configuration also contributes to its unique chemical and physical properties.
特性
分子式 |
C23H26BrNO2 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
ethyl 1'-benzyl-7-bromospiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C23H26BrNO2/c1-2-27-22(26)21-15-25(14-17-7-4-3-5-8-17)16-23(21)12-6-9-18-13-19(24)10-11-20(18)23/h3-5,7-8,10-11,13,21H,2,6,9,12,14-16H2,1H3 |
InChIキー |
LVOJDMZMGWDMKO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
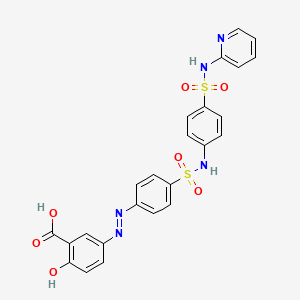

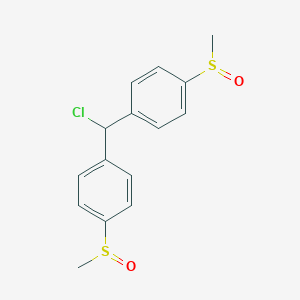
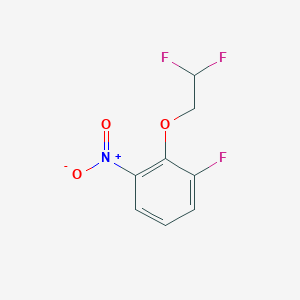
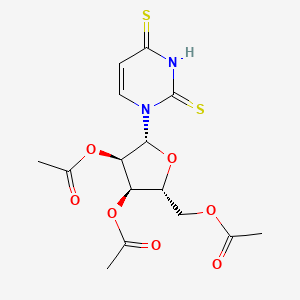


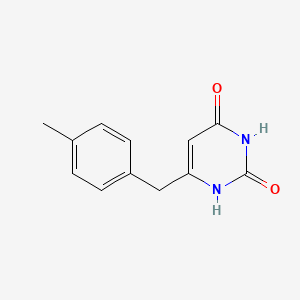
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
